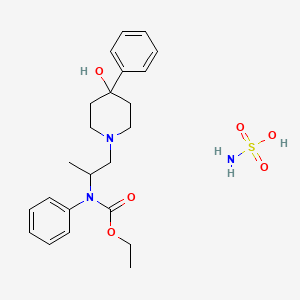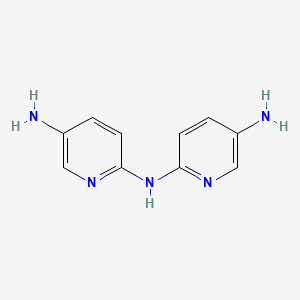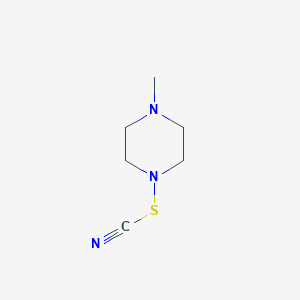![molecular formula C17H19NO B13763321 5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol CAS No. 7251-18-5](/img/structure/B13763321.png)
5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol,5-methyl-2-(1-methylethyl)-4-[(phenylmethylene)amino]- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, which make it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,5-methyl-2-(1-methylethyl)-4-[(phenylmethylene)amino]- involves several steps. One common method includes the alkylation of phenol with isopropyl alcohol in the presence of an acid catalyst to form 5-methyl-2-(1-methylethyl)phenol. This intermediate is then reacted with benzylamine under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are carefully controlled to optimize yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol,5-methyl-2-(1-methylethyl)-4-[(phenylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Phenol,5-methyl-2-(1-methylethyl)-4-[(phenylmethylene)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of various industrial products, including polymers and resins.
Wirkmechanismus
The mechanism of action of Phenol,5-methyl-2-(1-methylethyl)-4-[(phenylmethylene)amino]- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt cell membranes and inhibit essential enzymes in microorganisms. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Phenol,5-methyl-2-(1-methylethyl)-4-[(phenylmethylene)amino]- can be compared with other similar compounds such as thymol and carvacrol. These compounds share structural similarities but differ in their specific functional groups and properties. For example:
Thymol: Known for its strong antiseptic properties and used in various medicinal and cosmetic products.
Carvacrol: Exhibits potent antimicrobial activity and is commonly found in essential oils.
The uniqueness of Phenol,5-methyl-2-(1-methylethyl)-4-[(phenylmethylene)amino]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
7251-18-5 |
|---|---|
Molekularformel |
C17H19NO |
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
4-(benzylideneamino)-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C17H19NO/c1-12(2)15-10-16(13(3)9-17(15)19)18-11-14-7-5-4-6-8-14/h4-12,19H,1-3H3 |
InChI-Schlüssel |
ZGGSOQNHPVVQAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1N=CC2=CC=CC=C2)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-5-[(2-nitrophenyl)azo]-2-oxonicotinonitrile](/img/structure/B13763248.png)
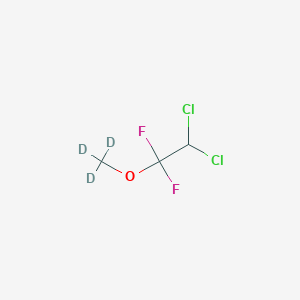
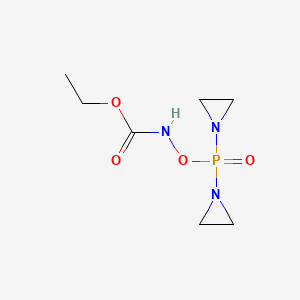
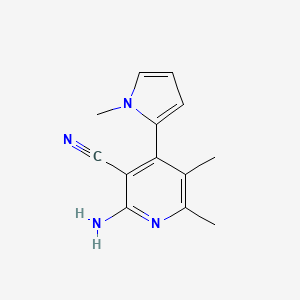
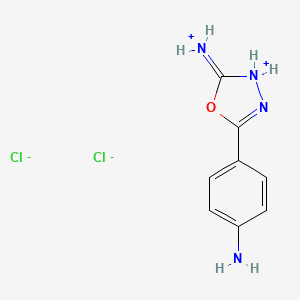
![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13763273.png)
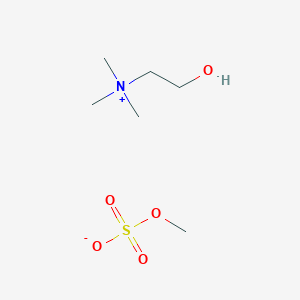
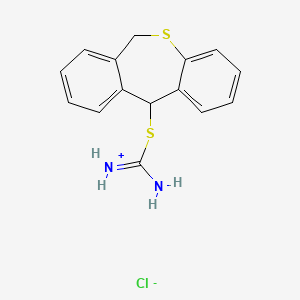

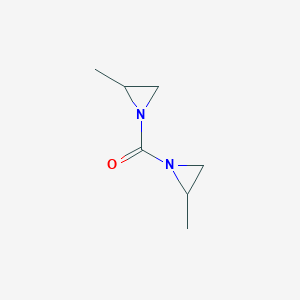
![2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763304.png)
